molecular formula C17H21N3O4S B4577936 5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide

5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide

Cat. No. B4577936
M. Wt: 363.4 g/mol
InChI Key: RDUBSSXBQLLFQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide typically involves multi-step reactions, starting from simple precursors to achieve the complex final product. For example, a related process involves the sodium borohydride reduction of corresponding substituted N-(benzoylimino) derivatives in absolute ethanol to yield novel compounds with significant yields. This method showcases the complexity and precision required in synthesizing structurally complex sulfonamides and isoxazole derivatives (Madhavi Gangapuram & K. Redda, 2009).

Molecular Structure Analysis

The molecular structure of compounds bearing isoxazole and sulfonamide groups is characterized by X-ray diffraction studies, confirming their expected spatial arrangement. The piperidine ring often adopts a chair conformation, contributing to the molecule's overall geometry and potentially its biological activity. The structure reveals a distorted tetrahedral geometry around the sulfur atom, indicating the presence of strong intramolecular interactions (S. Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide derivatives highlight the reactivity of the isoxazole ring and sulfonamide functionality. These compounds participate in various chemical transformations, including cycloadditions and electrophilic substitutions, demonstrating their versatile reactivity profile. The presence of a sulfonamide group significantly impacts the molecule's electronic properties, influencing its chemical behavior and reactivity towards different reagents (Yuanxun Zhu et al., 2011).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds based on similar structures, like sulfonamide and piperidine derivatives, have been synthesized and evaluated for their antimicrobial activities. For example, heterocyclic compounds based on pyrazole and isoxazole have been developed and showed promising antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Alzheimer’s Disease Treatment

Derivatives with similar structural motifs have been explored as potential drug candidates for the treatment of Alzheimer’s disease. Compounds synthesized for this purpose have shown enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme target in Alzheimer's disease treatment (Rehman et al., 2018).

Anticancer Agents

New derivatives have been synthesized and evaluated as promising anticancer agents. The research focuses on the development of compounds with potential therapeutic applications against cancer, showcasing the versatility of such chemical structures in drug discovery (Rehman et al., 2018).

CNS Disorders Treatment

Research has also explored the application of sulfonamide derivatives of piperidines as ligands for the 5-HT7 receptor, aiming to develop treatments for central nervous system (CNS) disorders. These studies highlight the potential of such compounds in creating multifunctional agents for treating complex diseases (Canale et al., 2016).

properties

IUPAC Name

5-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-12-7-9-20(10-8-12)25(22,23)15-5-3-14(4-6-15)18-17(21)16-11-13(2)24-19-16/h3-6,11-12H,7-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUBSSXBQLLFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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